molecular formula C15H14N2S B11865578 1-(4-Methylphenyl)-2,3-dihydroquinazoline-4(1H)-thione CAS No. 90070-90-9

1-(4-Methylphenyl)-2,3-dihydroquinazoline-4(1H)-thione

Cat. No.: B11865578
CAS No.: 90070-90-9
M. Wt: 254.4 g/mol
InChI Key: SKYKIKZUELHHNO-UHFFFAOYSA-N
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Description

1-(p-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione typically involves the cyclization of o-aminobenzamides with isothiocyanates. One common method includes the reaction of o-aminobenzamide with p-tolyl isothiocyanate under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction is usually carried out in the presence of a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(p-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the p-tolyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitrated derivatives depending on the reagents used.

Scientific Research Applications

1-(p-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The p-tolyl group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione: Lacks the thione group but has similar structural features.

    1-(p-Tolyl)-2,3-dihydroquinazoline: Lacks the thione group but has the p-tolyl group.

    Quinazoline-4-thione: Lacks the p-tolyl group but has the thione functionality.

Uniqueness

1-(p-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione is unique due to the combination of the p-tolyl group and the thione functionality. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

90070-90-9

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

1-(4-methylphenyl)-2,3-dihydroquinazoline-4-thione

InChI

InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)17-10-16-15(18)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,16,18)

InChI Key

SKYKIKZUELHHNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CNC(=S)C3=CC=CC=C32

Origin of Product

United States

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